ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate

High-throughput screening ST2/IL1RL1 inhibitor GPR151 activator

Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate (CAS 847406-44-4) is a synthetic benzofuran-2-carboxylate derivative characterized by a 4-methoxyphenoxy substituent attached via an acetamido linker at the 3-position of the benzofuran core. This compound belongs to a densely populated chemical space of benzofuran-2-carboxylate acetamides that are extensively employed as screening compounds and pharmacological tools, with demonstrated activity across multiple target classes including interleukin-1 receptor-like 1 (ST2/IL1RL1) and G-protein coupled receptor 151 (GPR151) in high-throughput screening campaigns.

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
CAS No. 847406-44-4
Cat. No. B6500493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate
CAS847406-44-4
Molecular FormulaC20H19NO6
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)OC
InChIInChI=1S/C20H19NO6/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)27-19)21-17(22)12-26-14-10-8-13(24-2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22)
InChIKeyDRIRYUXQIWFIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate (CAS 847406-44-4) Procurement-Relevant Structural and Pharmacological Baseline


Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate (CAS 847406-44-4) is a synthetic benzofuran-2-carboxylate derivative characterized by a 4-methoxyphenoxy substituent attached via an acetamido linker at the 3-position of the benzofuran core . This compound belongs to a densely populated chemical space of benzofuran-2-carboxylate acetamides that are extensively employed as screening compounds and pharmacological tools, with demonstrated activity across multiple target classes including interleukin-1 receptor-like 1 (ST2/IL1RL1) and G-protein coupled receptor 151 (GPR151) in high-throughput screening campaigns . Key physicochemical identifiers include a molecular weight of 369.4 g/mol, molecular formula C20H19NO6, and a computed XLogP3-AA value of 4.3, which collectively define its drug-like property profile and distinguish it from close regioisomeric and heteroatom-substituted analogs [1].

Why Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate Cannot Be Interchanged with Regioisomeric or Heteroatom-Analogous Benzofuran-2-Carboxylate Derivatives


The benzofuran-2-carboxylate acetamide series exhibits high sensitivity to subtle structural modifications, meaning that the 4-methoxyphenoxy, 3-methoxyphenoxy (regioisomer), 2-fluorophenoxy, 4-chlorophenoxy, and dioxoisoindolinyl analogs do not produce interchangeable pharmacological profiles . The position of the methoxy substituent on the phenoxy ring alters the spatial orientation of the hydrogen-bond acceptor, directly impacting target engagement as evidenced by differential bioassay hit rates between the 4-methoxy (target compound) and 3-methoxy (CAS 847406-41-1) regioisomers in high-throughput screening panels . Furthermore, replacing the methoxy group with fluorine (CAS 847406-61-5) increases lipophilicity (ΔXLogP3 = +0.1), while chlorine substitution (CAS 477500-78-0) introduces a heavier halogen with distinct polarizability and metabolic stability profiles, making each analog suitable for different screening cascades but not functionally interchangeable [1]. The ethyl ester moiety itself is critical for membrane permeability and serves as a metabolic soft spot distinct from the corresponding carboxylic acid derivatives, which exhibit substantially different solubility, ionization, and target-binding characteristics [2].

Quantitative Differential Evidence for Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate (CAS 847406-44-4) Versus Closest Analogs


HTS Bioassay Fingerprint: 4-Methoxy vs. 3-Methoxy Regioisomer Divergence in Target Engagement

The target compound (4-methoxy, CAS 847406-44-4) was specifically screened as a small-molecule inhibitor of ST2 (interleukin-1 receptor-like 1, IL1RL1) and as an activator of GPR151 in cell-based high-throughput assays, whereas the 3-methoxy regioisomer (CAS 847406-41-1) was screened in entirely distinct assay panels, including regulators of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, and muscarinic acetylcholine receptor M1 (CHRM1), with no overlapping targets reported between the two regioisomers . This target engagement divergence demonstrates that the methoxy positional isomerism alone dictates which screening panels yield activity, confirming that the 4-methoxy compound occupies a unique pharmacological space not addressable by the 3-methoxy analog .

High-throughput screening ST2/IL1RL1 inhibitor GPR151 activator regioisomer selectivity

Lipophilicity Tuning: Calculated XLogP3 Difference Between 4-Methoxy (Target) and 2-Fluorophenoxy Analog

The target compound exhibits a computed XLogP3-AA of 4.3, which is 0.1 log unit lower than the 2-fluorophenoxy analog (CAS 847406-61-5, XLogP3-AA = 4.4) and substantially higher (by 1.0 log unit) than the dioxoisoindolinyl analog (CAS 477501-74-9, XLogP3-AA = 3.3) [1][2][3]. The 0.1 log unit difference between 4-methoxy and 2-fluoro substitution may appear modest, but in drug discovery contexts this translates to approximately 2–3× difference in octanol-water partition coefficient, which can significantly affect membrane permeability, plasma protein binding, and metabolic stability in cell-based assays [1][2].

Lipophilicity XLogP3 drug-likeness benzofuran-2-carboxylate

Hydrogen Bond Acceptor Count and Rotatable Bond Flexibility: Structural Differentiation from Chlorine-Substituted Analog

The target compound possesses 6 hydrogen bond acceptor sites and 8 rotatable bonds (molecular weight 369.4 g/mol) [1]. In contrast, the 4-chlorophenoxy analog (CAS 477500-78-0) has only 5 hydrogen bond acceptors due to replacement of the methoxy oxygen with chlorine (which is a poor hydrogen bond acceptor), and fewer rotatable bonds (7), with a slightly higher molecular weight of 373.8 g/mol . The additional methoxy oxygen in the target compound provides an extra hydrogen-bonding interaction point that is absent in the chloro analog, which may contribute to the observed divergence in HTS hit profiles between these two compounds [1].

Hydrogen bond acceptor rotatable bonds molecular flexibility SAR

Ester vs. Carboxylic Acid: Differential Target Engagement in Benzofuran-2-Carboxylate Phosphatase Inhibitor Series

In the benzofuran-2-carboxylic acid chemical series, the free carboxylic acid functionality is essential for potent PTPRO inhibition, with lead compound 10j exhibiting an IC50 of 0.54 μM in enzymatic assays [1]. Ethyl ester analogs such as the target compound serve as ester prodrugs or membrane-permeable precursors that require esterase-mediated hydrolysis to liberate the active carboxylate species [1]. This means that in cell-free biochemical assays, the target ethyl ester compound is expected to show substantially weaker or absent PTPRO inhibitory activity compared to its corresponding carboxylic acid, whereas in cell-based assays it may demonstrate superior membrane penetration prior to intracellular hydrolysis [1]. This differential mechanistic behavior constitutes a functional distinction for procurement: the ethyl ester is the appropriate choice for cellular permeability studies or prodrug development, while the carboxylic acid is required for direct enzyme inhibition assays [1].

PTPRO inhibitor ester prodrug carboxylic acid inflammatory bowel disease

4-Methoxyphenoxy Pharmacophore: Potent MAO-A Inhibition in 2-Phenoxyacetamide Series Provides Class-Level Rationale for Target Compound Selection

The 4-methoxyphenoxyacetamide substructure, which constitutes the key pharmacophoric element of the target compound, has been independently validated as a potent and selective monoamine oxidase A (MAO-A) inhibitory scaffold. In a systematic SAR study, 2-(4-methoxyphenoxy)acetamide (compound 12) exhibited an MAO-A selectivity index (SI) of 245, representing the most specific MAO-A inhibitor identified in that series [1]. This finding provides class-level evidence that the 4-methoxyphenoxy group, as opposed to other phenoxy substitution patterns, is particularly conducive to MAO-A binding pocket complementarity [1]. While the target compound incorporates this privileged fragment on a more complex benzofuran-2-carboxylate scaffold, the conserved acetamido linker and 4-methoxyphenoxy moiety support its preferential selection over analogs lacking this substitution pattern for projects exploring MAO-related pharmacology [1].

Monoamine oxidase inhibitor MAO-A selectivity 4-methoxyphenoxy pharmacophore

Cytotoxicity Differentiation: 4-Chlorophenoxy Analog Demonstrates Quantified Anticancer Activity Not Reported for the Target 4-Methoxy Compound

The 4-chlorophenoxy analog (CAS 477500-78-0) has been evaluated in cancer cell line cytotoxicity assays, demonstrating IC50 values of 15 μM in A549 (lung cancer) cells and 12 μM in MCF-7 (breast cancer) cells . No comparable cytotoxicity data has been reported for the target 4-methoxy compound in these or any other cancer cell lines . This difference indicates that the chlorine substituent, through increased polarizability and potential halogen-bonding interactions, may confer cytotoxic activity that is not recapitulated by the methoxy group . This represents a critical differentiation point: scientists seeking cytotoxic benzofuran-2-carboxylate analogs should prioritize the 4-chloro compound, whereas the 4-methoxy compound is better suited for target-specific screening applications (e.g., ST2/IL1RL1, GPR151) where cytotoxicity may be an undesirable off-target effect .

Cytotoxicity cancer cell lines A549 MCF-7 halogen substitution effect

Research and Procurement Application Scenarios for Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate (CAS 847406-44-4)


ST2/IL1RL1 Inhibitor Screening and Inflammatory Disease Target Validation

The target compound's documented inclusion in a small-molecule ST2 (IL1RL1) inhibitor screening panel makes it directly applicable for researchers investigating the IL-33/ST2 signaling axis in inflammatory and autoimmune diseases . Unlike the 3-methoxy regioisomer, which was screened against unrelated targets (RGS4, OPRM1, ADAM17, CHRM1), only the 4-methoxy compound has been specifically deployed in ST2-focused HTS campaigns . Procurement of this specific compound is essential for hit validation, dose-response confirmation, and preliminary SAR exploration around the ST2 target.

Ester Prodrug Feasibility Studies for Benzofuran-2-Carboxylate Phosphatase Inhibitors

Based on the established SAR of benzofuran-2-carboxylic acid derivatives as PTPRO inhibitors (lead compound 10j IC50 = 0.54 μM), the target ethyl ester compound serves as a membrane-permeable prodrug candidate suitable for cellular permeability assessment and intracellular esterase activation studies [1]. This application is distinct from using the free carboxylic acid form, which is optimized for direct enzyme inhibition in biochemical assays but may exhibit limited cell penetration [1]. Researchers evaluating oral bioavailability potential of benzofuran-2-carboxylate-based phosphatase inhibitors should procure the ester form for comparative permeability and metabolic stability profiling against the acid counterpart.

MAO-A-Focused CNS Screening Leveraging the 4-Methoxyphenoxyacetamide Pharmacophore

The 4-methoxyphenoxyacetamide substructure embedded within the target compound has been independently validated as a highly selective MAO-A inhibitory scaffold (selectivity index = 245 for the isolated pharmacophore) [2]. CNS drug discovery programs targeting monoamine oxidase A for antidepressant or anxiolytic indications can strategically procure this compound as a structurally elaborated analog that combines the privileged MAO-A pharmacophore with a benzofuran-2-carboxylate scaffold, potentially offering differentiated physicochemical properties (XLogP3 = 4.3, 6 H-bond acceptors) relative to simpler phenoxyacetamide leads [2].

Comparative Physicochemical and ADME Profiling Across Benzofuran-2-Carboxylate Analog Series

The target compound's distinct combination of computed properties—XLogP3 = 4.3, 6 hydrogen bond acceptors, 8 rotatable bonds, and MW = 369.4 g/mol—positions it for systematic comparative ADME and property-activity relationship studies against its regioisomeric (3-methoxy) and heteroatom-substituted (2-fluoro, 4-chloro) analogs [3][4]. Procurement for building a focused analog library enables parallel assessment of lipophilicity-driven permeability, hydrogen-bond-mediated solubility, and metabolic stability as a function of phenoxy substitution pattern, informing lead optimization strategies for the broader benzofuran-2-carboxylate chemical series [3][4].

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